molecular formula C7H14N2O2 B1266285 N-Acetyl-N-methylglycine-N',N'-dimethylamide CAS No. 29399-02-8

N-Acetyl-N-methylglycine-N',N'-dimethylamide

Cat. No. B1266285
CAS RN: 29399-02-8
M. Wt: 158.2 g/mol
InChI Key: FTCKNTYNBZIOBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Acetyl-N-methylglycine-N’,N’-dimethylamide” is a chemical compound with the molecular formula C7H14N2O2 . It is also known by the synonyms N,N-dimethyl-2-(N-methylacetamido)acetamide and Ac-Me-Gly-NMe2 .


Synthesis Analysis

The synthesis of N-methylated polypeptides, which could include compounds like “N-Acetyl-N-methylglycine-N’,N’-dimethylamide”, involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). This process offers different mechanistic features and results in a multitude of functional materials . The synthesis and ROP of α-substituted and N-methylated NCAs of several amino acids have been investigated .


Molecular Structure Analysis

The molecular structure of “N-Acetyl-N-methylglycine-N’,N’-dimethylamide” can be viewed as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Acetyl-N-methylglycine-N’,N’-dimethylamide” include its molecular weight of 158.19826 . More detailed properties are not explicitly mentioned in the search results.

properties

IUPAC Name

2-[acetyl(methyl)amino]-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-6(10)9(4)5-7(11)8(2)3/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTCKNTYNBZIOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183619
Record name N-Acetyl-N-methylglycine-N',N'-dimethylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-(N-methylacetamido)acetamide

CAS RN

29399-02-8
Record name N-Acetyl-N-methylglycine-N',N'-dimethylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029399028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-N-methylglycine-N',N'-dimethylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-N-methylglycine-N',N'-dimethylamide
Reactant of Route 2
Reactant of Route 2
N-Acetyl-N-methylglycine-N',N'-dimethylamide
Reactant of Route 3
Reactant of Route 3
N-Acetyl-N-methylglycine-N',N'-dimethylamide
Reactant of Route 4
Reactant of Route 4
N-Acetyl-N-methylglycine-N',N'-dimethylamide
Reactant of Route 5
Reactant of Route 5
N-Acetyl-N-methylglycine-N',N'-dimethylamide
Reactant of Route 6
Reactant of Route 6
N-Acetyl-N-methylglycine-N',N'-dimethylamide

Citations

For This Compound
1
Citations
R Wałęsa, MA Broda - Journal of Peptide Science, 2014 - Wiley Online Library
The influence of aqueous environment on the main‐chain conformation (ω 0 , ϕ, and ψ dihedral angles) of two model peptoids: N‐acetyl‐N‐methylglycine N’‐methylamide (Ac‐N(Me)‐…
Number of citations: 10 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.